(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone
Description
Properties
IUPAC Name |
[4-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17F4N7O/c23-16-4-6-17(7-5-16)33-20-18(29-30-33)19(27-13-28-20)31-8-10-32(11-9-31)21(34)14-2-1-3-15(12-14)22(24,25)26/h1-7,12-13H,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJHNKNQGJAHANB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F)C(=O)C5=CC(=CC=C5)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17F4N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone represents a significant class of triazolopyrimidine derivatives that have garnered attention for their potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and synthesized data.
Chemical Structure and Properties
The molecular formula for the compound is with a molecular weight of approximately 463.47 g/mol. The structure features a triazolopyrimidine core which is known for its stability and biological activity.
Triazolopyrimidine derivatives generally exert their biological effects through various mechanisms:
- Inhibition of Enzymatic Activity : These compounds often target specific enzymes involved in cellular signaling pathways, particularly those related to cancer cell proliferation.
- Interaction with Receptors : The piperazine moiety in this compound suggests potential interactions with neurotransmitter receptors, which could lead to psychopharmacological effects.
- Antimicrobial Properties : Similar compounds have demonstrated activity against various pathogens by disrupting their metabolic pathways.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazolopyrimidine derivatives:
- In vitro Studies : Research indicates that compounds structurally related to this derivative exhibit significant cytotoxicity against various cancer cell lines. For instance, one study reported IC50 values ranging from 7.01 to 48.28 µM against human breast and cervical cancer cells .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 1 | HCC1937 | 7.00 |
| Compound 2 | HeLa | 11.00 |
| Compound 3 | MDA-MB-231 | 48.28 |
Antimicrobial Activity
The compound may also exhibit antimicrobial properties. Triazolopyrimidines have been shown to inhibit the growth of various bacterial strains by disrupting their cell wall synthesis and metabolic functions.
Case Studies
- Cytotoxicity Against Cancer Cells : A study evaluated the effects of several triazolopyrimidine derivatives on cancer cell lines, demonstrating that modifications in the chemical structure significantly influenced their potency . The binding affinity to the epidermal growth factor receptor (EGFR) was particularly noted, suggesting a mechanism involving receptor inhibition.
- Antiviral Potential : Some derivatives have been tested for antiviral activity against viruses such as HIV and influenza. The mechanism often involves interference with viral replication processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest structural analogue is {4-[3-(4-Methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-1-piperazinyl}[4-(trifluoromethyl)phenyl]methanone (ChemSpider ID: 920225-66-7) . Key differences include:
Substituent on the Triazolo[4,5-d]pyrimidine Core :
- Target Compound: 4-Fluorophenyl group (electron-withdrawing, enhances polarity).
- Analogue: 4-Methylphenyl group (electron-donating, increases hydrophobicity).
Position of Trifluoromethyl Group :
- Target Compound: Meta position on the benzoyl moiety.
- Analogue: Para position on the benzoyl moiety.
These structural variations influence physicochemical properties and biological activity. For example:
- The 4-fluorophenyl group in the target compound may improve metabolic stability compared to the methyl group in the analogue due to reduced susceptibility to oxidative metabolism.
Physicochemical and Pharmacokinetic Properties
*LogP values estimated using fragment-based methods.
Research Findings and Implications
- Electron-Withdrawing vs.
- Trifluoromethyl Position : Meta-substitution in the target compound could reduce steric hindrance in planar binding sites (e.g., kinase ATP pockets) compared to para-substituted analogues, as observed in studies of similar scaffolds .
- Metabolic Stability : Fluorinated aromatic rings are less prone to CYP450-mediated oxidation than methyl-substituted rings, suggesting superior pharmacokinetic profiles for the target compound .
Q & A
Q. What are the key synthetic pathways and reaction conditions for synthesizing this triazolopyrimidine derivative?
The synthesis involves multi-step routes:
Core Formation : Cyclization of hydrazine derivatives with nitriles or carbonyl precursors to form the triazolopyrimidine core .
Piperazine Coupling : Nucleophilic substitution or Buchwald-Hartwig amination to attach the piperazine moiety .
Methanone Functionalization : Friedel-Crafts acylation or Ullmann coupling to introduce the trifluoromethylphenyl group .
Critical Conditions :
- Solvents: DMF or dichloromethane for polar intermediates .
- Catalysts: Pd/C or CuI for cross-coupling reactions .
- Purification: Column chromatography (silica gel) or recrystallization .
Q. How is the compound structurally characterized to confirm its identity and purity?
A combination of analytical techniques is employed:
- NMR Spectroscopy : H and C NMR to verify substituent positions and aromaticity .
- Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolve crystal packing and stereoelectronic effects in solid-state structures .
- HPLC : Assess purity (>95%) using reverse-phase columns with UV detection .
Q. What in vitro models are suitable for preliminary screening of its biological activity?
- Enzyme Inhibition Assays : Target kinases or receptors (e.g., EGFR, PI3K) using fluorescence-based or radiometric assays .
- Cell Viability Tests : MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to evaluate cytotoxicity .
- Binding Affinity Studies : Surface plasmon resonance (SPR) or ITC to measure interactions with proteins .
Q. How can researchers evaluate the compound’s solubility and stability in biological buffers?
- Solubility Profiling : Shake-flask method in PBS (pH 7.4), DMSO, or simulated gastric fluid .
- Stability Assessment :
- Thermal Stability : TGA/DSC to monitor decomposition temperatures .
- Photostability : UV-Vis spectroscopy under light exposure .
- Hydrolytic Stability : HPLC tracking of degradation in aqueous buffers .
| Solvent | Solubility (mg/mL) | Method |
|---|---|---|
| PBS (pH 7.4) | 0.12 ± 0.03 | Shake-flask |
| DMSO | 45.6 ± 2.1 | Sonication |
Advanced Research Questions
Q. How can researchers resolve discrepancies between computational predictions and experimental bioactivity data?
- Orthogonal Validation : Use SPR and microscale thermophoresis (MST) to confirm binding kinetics .
- Structural Dynamics : Molecular dynamics simulations to assess conformational flexibility in solution vs. crystal structures .
- Metabolite Profiling : LC-MS/MS to identify active/inactive metabolites interfering with assays .
Q. What strategies optimize the compound’s pharmacokinetics for in vivo studies?
Q. How can computational modeling guide the design of structure-activity relationship (SAR) studies?
- Docking Simulations : AutoDock or Schrödinger Suite to predict binding modes to target proteins (e.g., kinases) .
- QSAR Models : Train algorithms on triazolopyrimidine analogs to prioritize substituents with favorable electronic profiles .
- Free Energy Perturbation (FEP) : Calculate ΔΔG for mutations impacting binding affinity .
Q. What experimental designs mitigate off-target effects in cellular assays?
- Counter-Screening : Test against unrelated receptors (e.g., GPCRs) to rule out promiscuity .
- CRISPR Knockout Models : Validate target specificity using gene-edited cell lines .
- Dose-Response Curves : Calculate selectivity indices (IC50 ratio vs. off-targets) .
Data Contradiction Analysis Example
Issue : Discrepancy in reported cytotoxicity (IC50 = 2 μM vs. 10 μM in similar cell lines).
Resolution :
Assay Conditions : Compare serum concentration (e.g., 10% FBS vs. serum-free) impacting compound stability .
Batch Variability : Re-synthesize compound and validate purity via HPLC .
Cell Line Authentication : STR profiling to confirm genetic consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
